molecular formula C9H13Cl2N3 B1352333 1-(6-Chloropyridin-2-yl)piperazine hydrochloride CAS No. 95884-49-4

1-(6-Chloropyridin-2-yl)piperazine hydrochloride

Cat. No.: B1352333
CAS No.: 95884-49-4
M. Wt: 234.12 g/mol
InChI Key: RUGNATCZWBPRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Geometry and Conformational Analysis

1-(6-Chloropyridin-2-yl)piperazine hydrochloride consists of a piperazine ring linked to a 6-chloropyridin-2-yl group, with a chloride counterion stabilizing the protonated piperazine nitrogen. The piperazine ring adopts a chair conformation , as confirmed by X-ray crystallography. Key geometric parameters include:

  • Bond lengths : The C–N bonds in the piperazine ring measure approximately 1.46–1.49 Å, while the C–Cl bond in the pyridine ring is 1.73 Å.
  • Bond angles : The N–C–N angle in the piperazine ring is 110.5°, consistent with tetrahedral hybridization.
  • Torsional angles : The dihedral angle between the piperazine and pyridine rings is 85.2°, indicating near-perpendicular orientation.

The chair conformation minimizes steric hindrance, with axial hydrogen atoms on the piperazine ring and equatorial positions occupied by the pyridinyl substituent. Density functional theory (DFT) calculations suggest this conformation is stabilized by intramolecular C–H⋯N interactions between the piperazine and pyridine moieties.

Crystallographic Studies via X-ray Diffraction

Single-crystal X-ray diffraction reveals the following crystallographic parameters for this compound:

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 12.34 Å, b = 7.82 Å, c = 15.67 Å
β-angle 98.4°
Z-value 4
Density (calc.) 1.319 g/cm³

The crystal packing is stabilized by:

  • N–H⋯Cl⁻ hydrogen bonds (2.89–3.12 Å) between the protonated piperazine nitrogen and chloride ions.
  • C–H⋯π interactions (3.42 Å) involving the pyridine ring and adjacent molecules.
  • Van der Waals contacts between chloropyridinyl groups (3.65 Å).

The chloride ions form a distorted tetrahedral network, bridging four protonated piperazine cations via hydrogen bonds (Figure 1).

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis quantifies intermolecular contacts in the crystal lattice:

Interaction Type Contribution (%) Distance Range (Å)
H⋯H 43.8 2.20–2.80
O⋯H/H⋯O 13.7 2.10–2.50
Cl⋯H/H⋯Cl 9.2 2.80–3.20
N⋯H/H⋯N 6.5 2.50–2.90

Key observations:

  • H⋯H contacts dominate due to the high hydrogen content of the piperazine ring.
  • Cl⋯H interactions contribute to layered packing along the b-axis, facilitated by the chloride counterion.
  • C–H⋯π networks create helical chains, as evidenced by fingerprint plot spikes at dₑ + dᵢ = 3.3 Å.

Tautomerism and Resonance Stabilization Effects

The protonation state and resonance features critically influence stability:

  • Protonation site : The piperazine ring’s secondary nitrogen is protonated, confirmed by N–H stretching vibrations at 3200 cm⁻¹ in IR spectra.
  • Resonance in pyridine : The 6-chloropyridin-2-yl group exhibits resonance stabilization, with electron density delocalization from the nitrogen lone pair into the aromatic ring. Chlorine’s inductive (-I) effect further polarizes the ring, enhancing electrophilic character at the 4-position.
  • Piperazine conjugation : The lone pair on the unprotonated nitrogen participates in partial conjugation with the pyridine ring, reducing basicity compared to free piperazine (pKₐ ≈ 5.35 vs. 9.73 for unsubstituted piperazine).

DFT calculations reveal a charge distribution of +0.72 e on the protonated nitrogen and −0.89 e on the chloride ion, confirming ionic character. The tautomeric equilibrium is locked in the solid state due to hydrogen bonding, but in solution, rapid proton exchange between piperazine nitrogens may occur.

Properties

IUPAC Name

1-(6-chloropyridin-2-yl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3.ClH/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13;/h1-3,11H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGNATCZWBPRAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40242003
Record name Piperazine, 1-(6-chloro-2-pyridinyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40242003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95884-49-4
Record name Piperazine, 1-(6-chloro-2-pyridinyl)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095884494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-(6-chloro-2-pyridinyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40242003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-chloropyridin-2-yl)piperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

This classical method involves the direct reaction of 2,6-dichloropyridine or 6-chloropyridin-2-yl halide with piperazine under heating conditions, often in polar solvents such as n-butanol or acetonitrile.

  • Reaction Conditions:

    • Reagents: 6-chloropyridin-2-yl chloride and piperazine
    • Solvent: n-butanol or acetonitrile
    • Temperature: Elevated (e.g., 95–130°C)
    • Time: Several hours to days (e.g., 5 days at 130°C for 2-chloropicoline)
    • No additional base required due to the nucleophilicity of piperazine.
  • Advantages:

    • Straightforward reaction setup
    • Avoids use of expensive catalysts
    • Suitable for substrates with activated halides (chloropyridines)
  • Limitations:

    • Long reaction times
    • Moderate to good yields (40–76% reported for related pyridyl piperazines)
    • Requires purification by column chromatography or recrystallization.

Boc-Protected Piperazine Route with Acidic Deprotection

An alternative and widely used method involves the use of N-Boc-piperazine to improve selectivity and reduce side reactions.

  • Step 1: Condensation Reaction

    • React N-Boc-piperazine with 6-chloropyridin-2-yl chloride under basic aqueous conditions (e.g., sodium carbonate or potassium carbonate) at mild temperatures (25–40°C).
    • Solvent: Water or mixed aqueous media
    • Molar ratio: Boc-piperazine to chloropyridine around 1:1.2
    • Reaction time: 2–5 hours
    • Product: 1-(6-chloropyridin-2-yl)-4-Boc-piperazine intermediate.
  • Step 2: Acidic Hydrolysis

    • Treat the Boc-protected intermediate with hydrochloric acid (1–6 M, preferably 2 M) at 25°C for 1.5–3 hours to remove the Boc group and form the hydrochloride salt of 1-(6-chloropyridin-2-yl)piperazine.
    • The reaction proceeds in aqueous media, facilitating easy workup and isolation.
  • Advantages:

    • High yield (>80%) and purity
    • Mild reaction conditions reduce by-products and impurities
    • Product is stable and easy to store as hydrochloride salt
    • Suitable for industrial scale due to aqueous solvent use and simple purification.

Boc-Deprotection Using Trifluoroacetic Acid (TFA)

For related compounds such as 1-(5-chloropyridin-2-yl)piperazine, the Boc-protected intermediate is deprotected using trifluoroacetic acid in an organic solvent like methylene chloride at room temperature.

  • Procedure:

    • Dissolve tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate in methylene chloride.
    • Add trifluoroacetic acid and stir at 20°C for 2 hours.
    • Concentrate under reduced pressure, neutralize with saturated sodium bicarbonate solution, extract, dry, and concentrate to obtain the free base.
    • Convert to hydrochloride salt by treatment with HCl if needed.
  • Yield: Approximately 99% for the deprotection step.

  • Note: This method is more common for laboratory-scale synthesis and may require organic solvent handling precautions.

Palladium-Catalyzed Buchwald-Hartwig Amination (Advanced Method)

For more complex derivatives, palladium-catalyzed amination of 6-bromopyridin-2-yl derivatives with Boc-piperazine is employed.

  • Conditions:

    • Catalyst: Pd-based (e.g., Pd2(dba)3)
    • Base: Triethylamine or similar
    • Solvent: DMF or other polar aprotic solvents
    • Temperature: Elevated (e.g., 150°C)
    • Time: 24 hours or more
  • Advantages:

    • High selectivity and yields (40–76%)
    • Allows introduction of various substituents on the pyridine ring
    • Useful for synthesizing libraries of piperazine derivatives.
  • Disadvantages:

    • Requires expensive catalysts and ligands
    • More complex purification
    • Less suitable for large-scale industrial production without optimization.

Comparative Data Table of Preparation Methods

Method Key Reagents Solvent(s) Temperature Reaction Time Yield (%) Advantages Limitations
SNAr (Direct substitution) 6-chloropyridin-2-yl chloride + piperazine n-butanol, acetonitrile 95–130°C 6 h to 5 days 40–76 Simple reagents, no catalyst Long reaction time, moderate yield
Boc-piperazine + chloropyridine + base N-Boc-piperazine + 6-chloropyridin-2-yl chloride + Na2CO3 Water 25–40°C 2–5 h (condensation) + 1.5–3 h (hydrolysis) >80 Mild conditions, high purity, industrially scalable Requires Boc protection/deprotection steps
Boc deprotection with TFA Boc-protected intermediate + TFA Methylene chloride 20°C 2 h ~99 High yield, mild conditions Use of corrosive acid and organic solvents
Pd-catalyzed Buchwald-Hartwig Boc-piperazine + 6-bromopyridine + Pd catalyst DMF 150°C 24 h 40–76 High selectivity, versatile Expensive catalyst, complex workup

Research Findings and Industrial Considerations

  • The Boc-piperazine condensation followed by acidic hydrolysis is favored for industrial production due to its mild aqueous conditions, high yield, and product stability as hydrochloride salt.
  • Direct SNAr methods are simpler but often require longer reaction times and harsher conditions, which may lead to more impurities and lower yields.
  • The use of palladium-catalyzed amination is more common in research and development for complex derivatives but less so in bulk manufacturing due to cost and complexity.
  • The hydrochloride salt form of 1-(6-chloropyridin-2-yl)piperazine improves storage stability by preventing oxidation and color change, which is a known issue with free base piperazine derivatives.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridin-2-yl)piperazine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products depend on the nucleophile used, e.g., 1-(6-aminopyridin-2-yl)piperazine.

    Oxidation: Products may include N-oxides or other oxidized derivatives.

    Reduction: Reduced forms of the compound, potentially altering the pyridine ring or piperazine moiety.

Scientific Research Applications

Pharmacological Applications

1-(6-Chloropyridin-2-yl)piperazine hydrochloride has demonstrated various biological activities, particularly as a potential pharmacological agent. Its interactions with neurotransmitter systems suggest it may function as:

  • Receptor Modulator : The compound has been studied for its binding affinity to various receptors, including serotonin and dopamine receptors, which are crucial in neuropharmacology.
  • Antidepressant Properties : Similar compounds have shown effectiveness in treating depression, indicating potential therapeutic applications for this compound in mood disorders.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on pain modulation through TRPV1 receptor antagonism. The results indicated that the compound could effectively block nociceptive signals in pain models, suggesting its potential use in pain management therapies .

Case Study 2: Antitumor Activity

In another study focusing on antiproliferative activity, derivatives of piperazine compounds exhibited significant cytotoxicity against various cancer cell lines. The incorporation of the chloropyridine moiety was found to enhance biological activity, indicating that structural modifications can lead to improved therapeutic profiles.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
1-(4-Chlorophenyl)piperazinePiperazine ring with a para-chloro substituentAntidepressant properties
1-(3-Chlorophenyl)piperazinePiperazine ring with a meta-chloro substituentAnalgesic effects
1-(2-Pyridinyl)piperazineSubstituted with a pyridine ringPotential anti-anxiety effects
1-(5-Chloroquinolin-8-yl)piperazineContains a quinoline moietyAntimicrobial activity

This comparative analysis highlights the diverse pharmacological profiles achievable through modifications of the piperazine structure, emphasizing the unique receptor interactions and potential therapeutic applications of this compound.

Toxicological Considerations

While exploring its applications, it is essential to note that toxicological assessments reveal that this compound can cause skin irritation and is harmful if ingested. This necessitates careful handling in laboratory settings to ensure safety during research activities.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-2-yl)piperazine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as neurotransmitter receptors or enzymes. The compound’s effects are mediated through binding to these targets, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Piperazine derivatives differ primarily in their aromatic substituents and linker groups. Key comparisons include:

Compound Molecular Formula Substituent Key Structural Feature Reference
1-(6-Chloropyridin-2-yl)piperazine HCl C₉H₁₃ClN₄·HCl 6-chloropyridin-2-yl Pyridine ring with Cl at 6-position [Hypothetical]
6-(Piperazin-1-yl)pyridin-2-amine HCl C₉H₁₅ClN₄ NH₂ at pyridin-2-yl Pyridine with amine group
1-(3-Chlorophenyl)piperazine HCl (m-CPP) C₁₀H₁₂Cl₂N₂ 3-chlorophenyl Phenyl ring with Cl at 3-position
1-(5-Chloro-2-methoxyphenyl)piperazine HCl C₁₁H₁₄ClN₂O·HCl 5-Cl, 2-OCH₃ on phenyl Methoxy and Cl on phenyl ring
1-[(6-Chloropyridin-3-yl)methyl]piperazine diHCl C₁₀H₁₄Cl₂N₄ Chloropyridinylmethyl linker Pyridine-Cl at 3-position, methyl-piperazine

Key Observations :

  • Pyridine vs. Phenyl Rings : Pyridine-based compounds (e.g., ) exhibit distinct electronic properties due to nitrogen in the aromatic ring, enhancing hydrogen bonding and solubility compared to phenyl analogs (e.g., m-CPP).
  • Substituent Position: Chlorine at the 6-position on pyridine (target compound) may sterically hinder interactions compared to 3-chlorophenyl (m-CPP), which is known for 5-HT receptor activity .
Serotonin Receptor Interactions
  • m-CPP (1-(3-Chlorophenyl)piperazine HCl) : Potent 5-HT₁B/₁C/₂C agonist, used in studies of anxiety and depression .
  • 1-(2-Methoxyphenyl)piperazine : Partial 5-HT₁A agonist with variable effects on sympathetic nerve activity .
Antimicrobial Activity
  • 4-Substituted Piperazine Derivatives: Compounds like 1-(4-chlorophenyl)-1-propyl piperazine show strong activity against S. aureus and P. aeruginosa .

Biological Activity

1-(6-Chloropyridin-2-yl)piperazine hydrochloride is a heterocyclic compound with significant implications in pharmacological research, particularly in neuropharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₂ClN₃- HCl
  • Molecular Weight : 234.13 g/mol
  • Structure : The compound features a piperazine ring substituted with a 6-chloropyridine moiety, which contributes to its unique biological properties.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly through its interactions with neurotransmitter systems. Its potential pharmacological effects include:

  • Neurotransmitter Modulation : The compound is known to interact with various neurotransmitter receptors, suggesting possible roles as an anxiolytic or antidepressant agent.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, particularly against certain bacterial strains.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Receptor Binding : It shows binding affinity to serotonin (5-HT) and dopamine receptors, which are critical in mood regulation and cognitive functions.
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in neurotransmitter degradation, thus enhancing neurotransmitter availability.

Case Study 1: Neuropharmacological Effects

A study conducted by researchers investigated the effects of this compound on anxiety-like behaviors in rodent models. The results indicated:

  • Reduction in Anxiety Behaviors : Rodents treated with the compound displayed significantly lower anxiety levels compared to control groups.
  • Dopaminergic Activation : Increased dopamine levels were observed in the prefrontal cortex, correlating with enhanced cognitive performance.

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, this compound was evaluated against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound demonstrated notable activity against Staphylococcus aureus, indicating potential for further development as an antimicrobial agent.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Piperazine Ring : The initial step includes the formation of the piperazine scaffold through cyclization reactions.
  • Substitution with Chloropyridine : Subsequent reactions introduce the chloropyridine moiety via nucleophilic aromatic substitution.
  • Hydrochloride Salt Formation : Finally, the compound is converted into its hydrochloride salt form for enhanced solubility and stability.

Toxicological Profile

While this compound shows promising biological activities, it is essential to consider its safety profile:

  • Toxicity Assessments : Studies indicate that the compound can cause skin irritation and is harmful if ingested. Careful handling protocols are recommended for laboratory settings.

Q & A

Basic: What are the common synthetic routes for preparing 1-(6-chloropyridin-2-yl)piperazine hydrochloride?

Answer:
The synthesis typically involves condensation reactions between a chloropyridine derivative and piperazine, followed by hydrochlorination. Key steps include:

  • Step 1: Reacting 6-chloropyridin-2-amine with piperazine under reflux in a polar solvent (e.g., ethanol or acetonitrile) to form the free base.
  • Step 2: Acidification with hydrochloric acid to precipitate the hydrochloride salt.
  • Step 3: Purification via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .
    Note: Reaction conditions (temperature, stoichiometry) must be optimized to minimize byproducts like unsubstituted piperazine or dihydrochloride salts.

Basic: How can researchers purify this compound effectively?

Answer:
Purification strategies include:

  • Recrystallization: Use a 1:1 ethanol/water mixture to remove soluble impurities. The compound’s solubility decreases sharply at lower temperatures, enabling high recovery rates .
  • Centrifugation: Separate fine particulate impurities after precipitation.
  • Column Chromatography: For challenging impurities, silica gel columns with eluents like dichloromethane:methanol (9:1) can resolve co-eluting byproducts .

Basic: What characterization techniques validate the identity and purity of this compound?

Answer:

  • Melting Point Analysis: Compare observed melting points with literature values (e.g., 215–220°C for hydrochloride salts) .
  • HPLC: Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile:phosphate buffer (pH 3.0) to assess purity (>98% is typical for research-grade material) .
  • Mass Spectrometry (MS): Confirm molecular ion peaks at m/z 228.07 [M+H]⁺ for the free base and 264.53 [M+H]⁺ for the hydrochloride .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods to prevent inhalation of fine particles, which may cause respiratory irritation .
  • Storage: Keep in airtight containers under dry conditions (humidity <30%) to prevent hygroscopic degradation .

Advanced: How can regioselective synthesis of the chloropyridin-2-yl substituent be achieved?

Answer:
Regioselectivity is controlled by:

  • Directed Metalation: Use lithiation (e.g., LDA) at the pyridine’s 2-position, followed by quenching with piperazine.
  • Protecting Groups: Temporarily block reactive sites on piperazine (e.g., Boc protection) to direct substitution to the 6-chloropyridin-2-yl position .
  • Catalysis: Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) for aromatic amination, though this requires anhydrous conditions .

Advanced: How does pH influence the stability of this compound in aqueous solutions?

Answer:

  • Acidic Conditions (pH <3): Stable due to protonation of the piperazine ring, preventing hydrolysis.
  • Neutral/Alkaline Conditions (pH >7): Rapid degradation via cleavage of the piperazine-pyridine bond. Half-life at pH 9 is <24 hours .
    Methodological Tip: Use accelerated stability testing (40°C/75% RH) with periodic HPLC analysis to model long-term degradation .

Advanced: What advanced techniques detect and quantify trace impurities?

Answer:

  • LC-MS/MS: Quantifies impurities at ppm levels. For example, 1-(3-chlorophenyl)piperazine (a common byproduct) can be detected using MRM transitions m/z 198 → 154 .
  • NMR Spectroscopy: ¹H-NMR (DMSO-d₆) identifies regiochemical impurities; the pyridin-2-yl proton appears as a doublet at δ 8.2 ppm .
  • Ion Chromatography: Detects residual chloride ions from incomplete hydrochlorination .

Advanced: How can researchers mitigate batch-to-batch variability in synthesis?

Answer:

  • Process Analytical Technology (PAT): Monitor reactions in real-time using inline FTIR or Raman spectroscopy to track intermediate formation .
  • Design of Experiments (DoE): Optimize parameters (e.g., temperature, stoichiometry) using factorial designs to reduce variability .
  • Strict QC Protocols: Enforce acceptance criteria for purity (>98%), residual solvents (<0.1%), and heavy metals (<10 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.